molecular formula C24H26N2O3S B4736369 1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4736369
M. Wt: 422.5 g/mol
InChI Key: MCEVEIYMEKNRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized through a number of methods, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

BPP has been shown to bind to a number of different receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. BPP has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are thought to contribute to the potential therapeutic effects of BPP.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. BPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of BPP is that it is relatively easy to synthesize, and is commercially available. BPP has also been shown to have a high affinity for a number of different receptors, making it a useful tool for studying receptor function. However, one limitation of BPP is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are a number of potential future directions for research on BPP. One area of interest is the development of novel drugs that are based on the structure of BPP. Another area of interest is the use of BPP as a tool to study the function of neurotransmitter receptors, and to develop a better understanding of the mechanisms underlying various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPP, and to determine its potential therapeutic applications in various fields.

Scientific Research Applications

BPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, BPP has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, BPP has been studied for its potential use as a tool to study the function of neurotransmitter receptors. In pharmacology, BPP has been studied for its potential use as a reference compound for the development of novel drugs.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4-phenylmethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-20-7-13-24(14-8-20)30(27,28)26-17-15-25(16-18-26)22-9-11-23(12-10-22)29-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEVEIYMEKNRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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